N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a sulfonamide group, a methoxyphenyl group, and a phenylpropanamide group, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
N-Alkylation of Primary Amines: The initial step involves the N-alkylation of primary amines using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The resulting amine is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[(4-methoxyphenyl)amino]methyl}phenyl)-3-phenylpropanamide .
- N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide .
Uniqueness
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and reactivity .
Eigenschaften
Molekularformel |
C22H22N2O4S |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-12-8-19(9-13-20)24-29(26,27)21-14-10-18(11-15-21)23-22(25)16-7-17-5-3-2-4-6-17/h2-6,8-15,24H,7,16H2,1H3,(H,23,25) |
InChI-Schlüssel |
DHEISSHIVUVLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.